molecular formula C19H20N4O4 B12222317 Ethyl 4-(2-ethoxy-2-oxoethyl)-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Ethyl 4-(2-ethoxy-2-oxoethyl)-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B12222317
M. Wt: 368.4 g/mol
InChI Key: HPEZBBPNYIZKEG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxy-2-oxoethyl)-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound belonging to the class of pyrazolo[5,1-c][1,2,4]triazines. This compound is characterized by its unique structure, which includes an ethyl ester group, a phenyl ring, and a pyrazolo-triazine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Ethyl 4-(2-ethoxy-2-oxoethyl)-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[5,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethyl Ester Group: The ethyl ester group is introduced through esterification reactions, often using ethyl chloroformate or similar reagents.

    Addition of the Phenyl Ring: The phenyl ring is typically introduced via electrophilic aromatic substitution reactions.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and solvents to achieve high yields.

Industrial production methods may involve optimization of these steps to enhance efficiency and scalability, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Ethyl 4-(2-ethoxy-2-oxoethyl)-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(2-ethoxy-2-oxoethyl)-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethyl)-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may bind to DNA or RNA, interfering with replication or transcription processes, or it may modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Ethyl 4-(2-ethoxy-2-oxoethyl)-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can be compared with similar compounds such as:

    Ethyl 2-(2-ethoxy-2-oxoethyl)-4-oxo-4H-dibenzo[b,f]pyrimido[1,2-d][1,4]thiazepine-3-carboxylate: This compound shares a similar ester group but has a different core structure.

    Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate: This compound has a simpler structure with a benzoate core.

    Ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate: This compound has a more complex structure with additional functional groups .

This compound stands out due to its unique pyrazolo-triazine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethyl)-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C19H20N4O4/c1-4-26-15(24)11-14-17(19(25)27-5-2)20-21-18-16(12(3)22-23(14)18)13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3

InChI Key

HPEZBBPNYIZKEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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